Superior Potency in SiHa Cervical Cancer Cells vs. Key Analogs
Anticancer agent 121 (Compound 8j) demonstrates significantly higher cytotoxic potency in the SiHa cervical cancer cell line compared to its closest structural analogs, including Compound 8c (which showed the strongest in silico binding affinity in the series) and Compound 8m (which showed the highest overall potency across most cell lines). In a standardized 72-hour MTT assay, Anticancer agent 121 achieved an IC50 of 2.32 μM, a 2.9-fold improvement over Compound 8c (IC50 = 6.78 μM) and a 1.4-fold improvement over the more potent Compound 8b (IC50 = 4.20 μM) [1]. While Compound 8m showed even greater potency (IC50 = 1.65 μM), Anticancer agent 121 distinguishes itself with a more balanced and selective overall profile (see Evidence Item 2) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) in SiHa cervical cancer cell line |
|---|---|
| Target Compound Data | 2.32 μM |
| Comparator Or Baseline | Compound 8c (IC50: 6.78 μM); Compound 8b (IC50: 4.20 μM); Compound 8m (IC50: 1.65 μM); Doxorubicin (IC50: 8.3 μM) |
| Quantified Difference | 2.9-fold more potent than Compound 8c; 1.8-fold more potent than Doxorubicin |
| Conditions | SiHa cervical cancer cells; 72-hour MTT assay; n=3 independent repeats |
Why This Matters
For research programs focused on cervical cancer models, Anticancer agent 121 offers superior potency in the SiHa cell line over several closely related analogs, enabling robust phenotypic effects at lower concentrations.
- [1] Sharma D, et al. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. 2023 May 10;8(20):17552-17562. Table 3. PMID: 37251149. View Source
